
Acetic acid, bis(phenylseleno)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, bis(phenylseleno)-, ethyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes two phenylseleno groups attached to an ethyl ester of acetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bis(phenylseleno)-, ethyl ester typically involves the esterification of acetic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
Industrial Production Methods
On an industrial scale, the production of esters like this compound involves continuous processes where reactants are fed into reactors and products are continuously removed. This ensures higher efficiency and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the phenylseleno groups are oxidized to selenoxides.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The phenylseleno groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Selenoxides.
Reduction: Ethanol and acetic acid.
Substitution: Various substituted esters depending on the reagents used
Aplicaciones Científicas De Investigación
Acetic acid, bis(phenylseleno)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing phenylseleno groups into molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which acetic acid, bis(phenylseleno)-, ethyl ester exerts its effects involves the interaction of the phenylseleno groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Phenylselenoacetic acid: A compound with similar phenylseleno groups but different ester structure.
Uniqueness
Acetic acid, bis(phenylseleno)-, ethyl ester is unique due to the presence of two phenylseleno groups, which impart distinct chemical properties and reactivity compared to other esters. This makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
72041-41-9 |
|---|---|
Fórmula molecular |
C16H16O2Se2 |
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
ethyl 2,2-bis(phenylselanyl)acetate |
InChI |
InChI=1S/C16H16O2Se2/c1-2-18-15(17)16(19-13-9-5-3-6-10-13)20-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 |
Clave InChI |
SKGOWPNUHUDTMM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


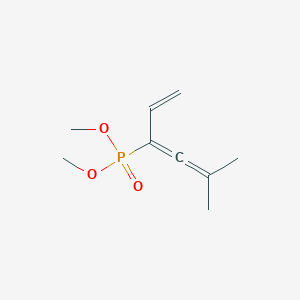


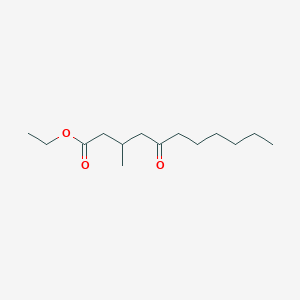
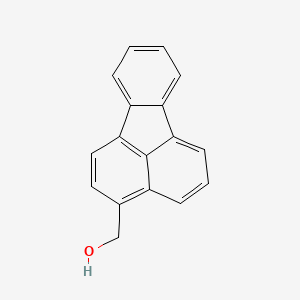
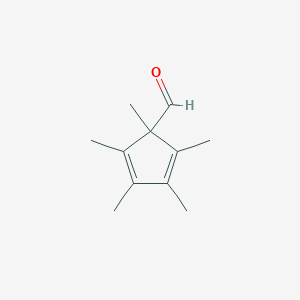



![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)

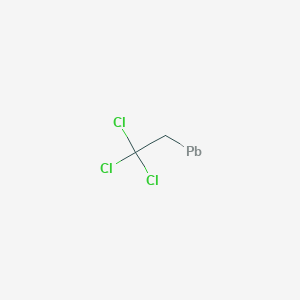
![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)
